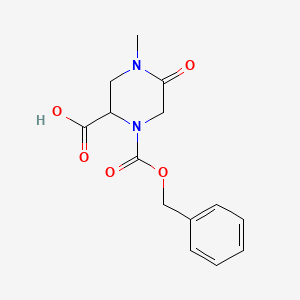
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "NAPA" and has been studied extensively for its unique properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of NAPA is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAPA has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, NAPA has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NAPA in lab experiments is its potent anti-cancer properties. This makes it a potential candidate for the development of new cancer therapies. Additionally, NAPA has been shown to have anti-inflammatory properties, which makes it a potential candidate for the development of new anti-inflammatory drugs.
However, one of the major limitations of using NAPA in lab experiments is its complex synthesis process. This requires specialized equipment and expertise, which can make it difficult for researchers to obtain the compound. Additionally, the mechanism of action of NAPA is not fully understood, which can make it difficult for researchers to design experiments that target specific pathways.
Orientations Futures
There are many potential future directions for research on NAPA. One potential direction is to further study the mechanism of action of the compound. This could lead to the development of more targeted therapies that are specific to certain types of cancer.
Another potential direction is to study the potential applications of NAPA in other fields of research, such as neurodegenerative diseases. Studies have shown that NAPA has neuroprotective properties and can protect against neuronal damage. This makes it a potential candidate for the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide is a promising compound that has the potential to be used in various fields of research. Its potent anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new therapies. However, further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of NAPA involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-bromo-3-naphthalene carboxylic acid with 2-amino-5-nitropyridine to form the corresponding nitro compound. This compound is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The amine is then reacted with 4-acetamidophenylacetic acid to form the final product, NAPA.
Applications De Recherche Scientifique
NAPA has been extensively studied for its potential applications in various fields of research. One of the most promising applications of NAPA is in the field of cancer research. Studies have shown that NAPA has potent anti-cancer properties and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16(29)25-20-8-10-21(11-9-20)26-23(30)15-28-24(31)13-12-22(27-28)19-7-6-17-4-2-3-5-18(17)14-19/h2-14H,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAEUORSOALFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide](/img/structure/B2455497.png)


![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2455506.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)


![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)
